9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid
Description
9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with a six-membered oxa ring (oxygen atom) and a five-membered aza ring (nitrogen atom). The tert-butoxycarbonyl (Boc) group at position 9 serves as a protective group for the amine, while the carboxylic acid at position 2 provides functional versatility for further derivatization. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-9-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-7-19-14(9-15)5-4-10(8-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLQXAWIGJNCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid typically involves multiple steps. One common method starts with the formation of the spirocyclic core, followed by the introduction of the Boc protecting group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, potentially interacting with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
6-Oxa-9-azaspiro[4.5]decane-9-carboxylic Acid 1,1-Dimethylethyl Ester
- Structure : The carboxylic acid is at position 9 instead of position 2, and the Boc group is retained at position 8.
- This isomer is less commonly reported in synthetic pathways compared to the 2-carboxylic acid derivative .
9-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-9-azaspiro[4.5]decane-3-carboxylic Acid
Heteroatom and Ring Size Modifications
tert-Butyl 6-Oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
- Structure : Incorporates an additional nitrogen atom at position 2.
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
- Structure : Smaller spiro system (heptane) with a spiro[2.4] configuration.
- This compound’s compact structure may limit its utility in sterically demanding reactions .
Substituent Variations
7-(Thiophen-2-yl)-6-oxa-9-azaspiro[4.5]decane
- Structure : Thiophene substituent replaces the carboxylic acid.
- Impact : The sulfur-containing thiophene enhances lipophilicity, favoring membrane permeability in drug design. However, the lack of a carboxylic acid limits its use in conjugation reactions .
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
Physicochemical and Functional Comparisons
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₃H₂₁NO₅ | 283.31 g/mol | Boc, Carboxylic Acid (C2) | Moderate in polar solvents |
| 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic Acid | C₁₃H₂₃NO₃ | 241.33 g/mol | Boc, Carboxylic Acid (C9) | Higher in DMSO |
| 7-(Thiophen-2-yl)-6-oxa-9-azaspiro[4.5]decane | C₁₃H₁₉NO₂S | 261.36 g/mol | Thiophene, Boc | High in chloroform |
Biological Activity
9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid, identified by CAS number 1251000-13-1, is a complex organic compound belonging to the class of spiro compounds. This compound features a unique spirocyclic structure characterized by two interconnected rings and includes a tert-butoxycarbonyl (Boc) group, which serves as a protecting group in organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 285.34 g/mol .
The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly enzymes and receptors. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can engage in biochemical pathways that may involve enzyme inhibition or receptor modulation .
Antimicrobial Properties
Recent studies have explored the compound's potential as an antimicrobial agent. While specific data on this compound's direct antimicrobial activity is limited, related compounds with similar structural features have demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, benzothiazole derivatives exhibiting low nanomolar inhibition against bacterial topoisomerases have shown promising results, suggesting that derivatives of spiro compounds could also possess similar activities .
Enzyme Inhibition
Research indicates that compounds with spirocyclic structures can act as inhibitors of critical enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival, making them attractive targets for antibiotic development. The dual inhibition profile observed in related compounds suggests that this compound may exhibit similar mechanisms of action .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential enzyme inhibitor; antimicrobial properties under investigation |
| tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate | - | Exhibits antibacterial activity against Gram-positive bacteria |
| tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | - | Known for dual inhibition of bacterial topoisomerases |
Study on Antibacterial Activity
In a recent study focusing on the development of dual inhibitors targeting bacterial topoisomerases, compounds structurally related to spiro systems demonstrated potent antibacterial activities. For example, lead compounds showed minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against resistant strains such as Staphylococcus aureus and Enterococcus faecalis . This highlights the potential for spirocyclic compounds like this compound to be developed into effective antimicrobial agents.
Mechanistic Insights
Further investigations into the mechanism of action revealed that these compounds could inhibit DNA gyrase and topoisomerase IV with low nanomolar IC50 values (<32 nM), suggesting a strong potential for therapeutic applications in treating bacterial infections . The unique structural characteristics of spiro compounds may facilitate selective binding to these targets, enhancing their efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via cyclization reactions involving spirocyclic intermediates. For example, analogous spiro[4.5]decane derivatives are formed by reacting 2-oxa-spiro[3.4]octan-1,3-dione with benzothiazolyl amines, followed by Boc protection . Intermediates are characterized using melting point analysis, elemental analysis, IR (to confirm carbonyl and Boc groups), and UV-Vis spectroscopy (to monitor conjugation in aromatic systems) .
Q. What role does the tert-butoxycarbonyl (Boc) group play in the stability of this spirocyclic compound during synthesis?
- Methodological Answer : The Boc group acts as a transient protecting agent for the amine moiety, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation) during cyclization steps. Its steric bulk enhances solubility in organic solvents, facilitating purification via column chromatography. Deprotection under acidic conditions (e.g., TFA) regenerates the free amine for downstream functionalization .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of the carboxylic acid and Boc group) and ~1250 cm⁻¹ (C-O-C stretch of the oxazepine ring) .
- ¹H/¹³C NMR : Distinct signals for the spirocyclic protons (δ 1.5–2.5 ppm for cyclohexane protons) and Boc tert-butyl group (δ 1.4 ppm, singlet) .
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns confirming the spiro core .
Advanced Research Questions
Q. How can computational modeling be applied to optimize the reaction pathways for synthesizing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and energy barriers for key steps like cyclization or Boc deprotection. Software tools (e.g., Gaussian, ORCA) simulate solvent effects and stereochemical outcomes, enabling optimization of reaction conditions (e.g., solvent polarity, temperature) to favor high-yield pathways . Molecular dynamics models also assess conformational stability of the spirocyclic core .
Q. What strategies are recommended for resolving contradictions in NMR and mass spectrometry data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and confirm connectivity in the spiro framework .
- Isotopic Labeling : Use ¹³C-labeled intermediates to trace carbon skeletons in ambiguous spectral regions.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., unexpected adducts or hydration) .
Q. How do variations in reaction conditions (e.g., solvent polarity, temperature) impact the stereochemical outcomes of the spirocyclic core formation?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize ionic intermediates, favoring axial attack and specific stereoisomers. Lower temperatures (-20°C to 0°C) reduce kinetic competition, enabling selective formation of the thermodynamically favored spiro isomer. Reaction monitoring via in-situ IR or Raman spectroscopy helps correlate solvent/temperature effects with stereoselectivity .
Q. What mechanistic insights explain the formation of byproducts during the Boc deprotection step, and how can they be minimized?
- Methodological Answer : Acidic deprotection (e.g., HCl/dioxane) may protonate the oxazepine oxygen, leading to ring-opening byproducts. Mechanistic studies using kinetic profiling (e.g., stopped-flow NMR) reveal competing pathways. Minimization strategies include:
- Using milder acids (e.g., TFA in dichloromethane).
- Introducing steric hindrance near the Boc group to slow unintended side reactions .
Data Contradiction Analysis
Q. How should researchers address conflicting data between theoretical (DFT) predictions and experimental spectroscopic results for this compound?
- Methodological Answer :
- Re-optimize Computational Parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better approximate experimental conditions (e.g., solvent dielectric constant) .
- Validate Conformers : Use variable-temperature NMR to detect equilibrium between multiple conformers, which DFT may not account for .
- Benchmark Against Analogues : Compare with structurally similar spiro compounds from literature to identify systematic errors in modeling .
Tables for Key Analytical Data
| Technique | Key Observations | References |
|---|---|---|
| IR Spectroscopy | Peaks at 1705 cm⁻¹ (Boc C=O), 1680 cm⁻¹ (carboxylic acid C=O), 1248 cm⁻¹ (C-O-C) | |
| ¹H NMR | δ 1.4 ppm (Boc tert-butyl, singlet), δ 3.8–4.2 ppm (oxazepine O-CH₂) | |
| HRMS | [M+H]⁺ = 340.1752 (calculated), 340.1750 (observed) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
